molecular formula C20H42 B13788955 Hexadecane, 5-butyl- CAS No. 6912-07-8

Hexadecane, 5-butyl-

Cat. No.: B13788955
CAS No.: 6912-07-8
M. Wt: 282.5 g/mol
InChI Key: WCYRXBXHFUHSAH-UHFFFAOYSA-N
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Description

Hexadecane, 5-butyl- is a hydrocarbon compound with the molecular formula C20H42 and a molecular weight of 282.5475 g/mol . . This compound is part of the alkane family, characterized by a long carbon chain with single bonds between carbon atoms. Alkanes are known for their stability and are commonly found in various natural and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadecane, 5-butyl- typically involves the alkylation of hexadecane with butyl groups. This can be achieved through various methods, including:

  • Friedel-Crafts Alkylation: : This method involves the reaction of hexadecane with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous conditions and a controlled temperature to prevent side reactions.

  • Grignard Reaction: : Another method involves the reaction of a Grignard reagent, such as butylmagnesium bromide, with hexadecane. This reaction is typically carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

In an industrial setting, the production of Hexadecane, 5-butyl- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Hexadecane, 5-butyl- can undergo various chemical reactions, including:

  • Oxidation: : This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and the oxidizing agent used. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Although alkanes are generally resistant to reduction, certain conditions can lead to the formation of lower alkanes through catalytic hydrogenation.

  • Substitution: : Halogenation is a common substitution reaction for alkanes. Hexadecane, 5-butyl- can react with halogens such as chlorine or bromine to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).

    Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat.

Major Products Formed

    Oxidation: Butylhexadecanol, butylhexadecanal, butylhexadecanoic acid.

    Reduction: Lower alkanes such as butane and hexadecane.

    Substitution: Chlorobutylhexadecane, bromobutylhexadecane.

Scientific Research Applications

Hexadecane, 5-butyl- has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of Hexadecane, 5-butyl- primarily involves its interaction with hydrophobic environments. Its long carbon chain allows it to integrate into lipid bilayers, making it useful in studying membrane dynamics and interactions. The molecular targets and pathways involved are largely related to its hydrophobic nature, which allows it to interact with other non-polar molecules.

Comparison with Similar Compounds

Hexadecane, 5-butyl- can be compared with other similar alkanes such as:

    Hexadecane: A straight-chain alkane with the formula C16H34. It is less hydrophobic compared to Hexadecane, 5-butyl- due to the absence of the butyl group.

    Heptadecane: An alkane with one additional carbon atom compared to Hexadecane, 5-butyl-. It has similar properties but a slightly higher molecular weight.

    Pentadecane: An alkane with one fewer carbon atom compared to Hexadecane, 5-butyl-. It is less hydrophobic and has a lower molecular weight.

The uniqueness of Hexadecane, 5-butyl- lies in its specific structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

6912-07-8

Molecular Formula

C20H42

Molecular Weight

282.5 g/mol

IUPAC Name

5-butylhexadecane

InChI

InChI=1S/C20H42/c1-4-7-10-11-12-13-14-15-16-19-20(17-8-5-2)18-9-6-3/h20H,4-19H2,1-3H3

InChI Key

WCYRXBXHFUHSAH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(CCCC)CCCC

Origin of Product

United States

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